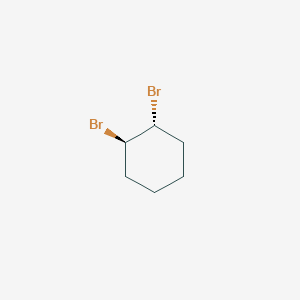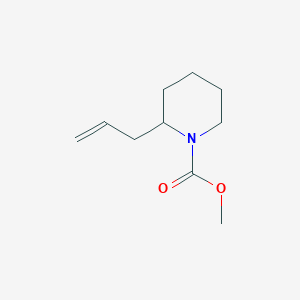
4-Desmethyl-2-methyl Celecoxib
Overview
Description
4-Desmethyl-2-methyl Celecoxib is a derivative of the well-known COX-2 inhibitor, Celecoxib. Celecoxib itself is a non-steroidal anti-inflammatory drug (NSAID) used primarily for the treatment of pain and inflammation. The modification of Celecoxib by desmethylating and methylating at specific positions on the molecule could potentially alter its pharmacological properties, such as its potency, selectivity, or side effect profile. However, the provided papers do not directly discuss 4-Desmethyl-2-methyl Celecoxib, but they do provide insights into the synthesis and characterization of related compounds .
Synthesis Analysis
The synthesis of Celecoxib and its derivatives typically involves the condensation of 4'-methylacetophenone with ethyl trifluoroacetate, followed by cyclization with an appropriate hydrazine derivative. For instance, the synthesis of Celecoxib reported an overall yield of 48.3% using (4-sulfamoylphenyl) hydrazine hydrochloride for the cyclization step . Similarly, the synthesis of p-chlorocelecoxib, an analogue of Celecoxib, was achieved by condensation with ethyl trifluoroacetate, followed by reaction with 4-(2-chlorohydrazinly)benzenesulfanimide . These methods are noted to be fast, efficient, and reproducible, which are important considerations for the synthesis of pharmaceutical compounds.
Molecular Structure Analysis
The molecular structure of Celecoxib and its analogues is characterized by the presence of a pyrazole ring substituted with various functional groups that confer its biological activity. The impurities found in Celecoxib, such as the ortho-isomer and regio-isomer, have been structurally characterized, confirming the importance of the precise molecular structure for the drug's activity . The molecular modeling of desmethyl analogues of macrolide drugs, although not directly related to Celecoxib, demonstrates the utility of such techniques in predicting the biological effects of structural modifications .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Celecoxib analogues are typically condensation and cyclization reactions. These reactions are crucial for forming the core structure of the drug, which is essential for its biological function. The isolation and characterization of impurities in Celecoxib also involve chemical reactions, such as preparative HPLC, to separate and identify different isomers .
Physical and Chemical Properties Analysis
The physical and chemical properties of Celecoxib and its analogues are determined through various analytical methods, including UV-visible spectroscopy, IR spectroscopy, TLC, and NMR. These methods are used to confirm the identity and purity of the synthesized compounds and to ensure that they meet the necessary quality standards for pharmaceutical use . The impurity profile study of Celecoxib using LC-MS is another example of how these properties are analyzed to maintain drug quality .
Scientific Research Applications
“4-Desmethyl-2-methyl Celecoxib” is a research chemical that is used in the field of neurology . It is related to the family of Celecoxib , which is a nonsteroidal anti-inflammatory drug (NSAID) used in the treatment of arthritis and acute pain . Celecoxib has also been shown to possess anti-cancer properties .
The synthesis of Celecoxib involves a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamoylphenylhydrazine hydrochloride to obtain the pyrazole moiety . This process was improved and translated to flow in yields of 90–96% with greatly shortened reaction times (20 h vs. 1 h) and reduced chemical exposure .
-
Neurology Research
-
Alzheimer’s Research
-
Parkinson’s Research
-
Stroke Research
-
Neuroinflammation Research
-
Pain and Inflammation Research
-
Cancer Research
-
Cardiovascular Research
-
Gastrointestinal Research
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-4-2-3-5-14(11)15-10-16(17(18,19)20)22-23(15)12-6-8-13(9-7-12)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNNQDAQBISHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Desmethyl-2-methyl Celecoxib | |
CAS RN |
170569-99-0 | |
| Record name | 4-Desmethyl-2-methyl celecoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 170569-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DESMETHYL-2-METHYL CELECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R33DD74FP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















